2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide
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Overview
Description
The compound “2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide” is a type of pyrano[2,3-d]pyrimidine-2,4-dione derivative . It contains a total of 53 bonds, including 30 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 3 double bonds, and 11 aromatic bonds. The structure also includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 urea .
Synthesis Analysis
The synthesis of this compound involves the design of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 . The synthesis process involves treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours .Molecular Structure Analysis
The molecular structure of this compound is complex, with a variety of bond types and ring structures. It includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring. The structure also contains 1 secondary amide (aliphatic) and 1 urea .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Scientific Research Applications
Crystal Structure and Molecular Conformation Research on similar compounds, like the 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has focused on understanding their crystal structures and molecular conformations. These studies reveal that compounds with a folded conformation about the methylene C atom of the thioacetamide bridge exhibit intramolecular N—H⋯N hydrogen bonds, stabilizing their folded conformations (S. Subasri et al., 2016). Such structural insights are crucial for designing molecules with desired biological activities.
Synthesis and Biological Activities Another avenue of research explores the synthesis of novel heterocyclic compounds derived from thieno[3,2-d]pyrimidin and their biological activities. For instance, compounds have been synthesized for potential use as anti-inflammatory and analgesic agents, highlighting the therapeutic applications of these molecules (A. Abu‐Hashem et al., 2020). Such studies underscore the versatility of thieno[3,2-d]pyrimidin derivatives in drug discovery and development.
Anticancer Potential The design and synthesis of specific thieno[3,2-d]pyrimidin derivatives have also been explored for their in vitro cytotoxic activity against cancer cell lines. These efforts aim to discover new anticancer agents by modifying the chemical structure to enhance anticancer activity, with some compounds showing appreciable growth inhibition against various cancer cell lines (M. M. Al-Sanea et al., 2020).
Innovative Synthesis Approaches Additionally, innovative synthetic approaches to create thieno[3,2-d]pyrimidines have been investigated. This includes reactions under specific conditions like microwave irradiation, which offers efficient pathways to synthesize desired derivatives (A. Davoodnia et al., 2009). Such methodologies are valuable for the rapid and efficient synthesis of compounds for further biological evaluation.
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
The compound acts as an inhibitor of PARP-1 . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . By inhibiting PARP-1, the compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting PARP-1 . This inhibition disrupts the normal functioning of the DNA repair process, leading to genomic dysfunction and cell death .
Pharmacokinetics
It is mentioned that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The compound shows promising activity as a PARP-1 inhibitor . It has been examined for its anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines . The compound showed high cytotoxicity against these cell lines, indicating its potential as an anti-cancer agent .
Future Directions
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-4-5-9-23-20(26)19-15(8-10-30-19)24(21(23)27)13-18(25)22-12-14-6-7-16(28-2)17(11-14)29-3/h6-8,10-11,19H,4-5,9,12-13H2,1-3H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISIFIYJLZJSCS-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NCC3=CC(=C(C=C3)OC)OC)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N3O5S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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